Home > Products > Screening Compounds P114362 > 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one
2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one - 937600-48-1

2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one

Catalog Number: EVT-2815411
CAS Number: 937600-48-1
Molecular Formula: C13H6ClN3O2S
Molecular Weight: 303.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The unique structural features of this compound contribute to its biological activity, making it a subject of interest in various scientific studies.

Source

The compound is primarily derived from synthetic processes involving the modification of existing heterocycles. Its synthesis and potential applications have been reported in various patent documents and scientific literature, indicating ongoing research into its pharmacological properties and therapeutic uses .

Classification

This compound can be classified as an oxazole derivative fused with a pyrimidine ring, featuring a chlorobenzothiophene moiety. It falls under the broader category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon, such as nitrogen or oxygen.

Synthesis Analysis

Methods

The synthesis of 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one typically involves multi-step organic reactions. Key methods include:

  1. Cyclization Reactions: These are crucial for forming the oxazole and pyrimidine rings. The reactions often involve the use of catalysts or specific reagents to promote ring formation.
  2. Substitution Reactions: Chlorination and other substitution reactions are employed to introduce the chlorobenzothiophene group onto the core structure.
  3. Purification Techniques: Following synthesis, compounds are purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.

Technical Details

The synthesis may utilize starting materials that include commercially available heterocycles and chlorinated aromatic compounds. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one can be represented by its chemical formula:

  • Chemical Formula: C₁₃H₈ClN₃O
  • Molecular Weight: Approximately 273.67 g/mol

The structure features:

  • A benzothiophene ring system.
  • An oxazole ring fused with a pyrimidine nucleus.
  • A chlorine substituent that enhances its biological activity.

Data

The compound's structural data can be analyzed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and stability.

Chemical Reactions Analysis

Reactions

2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  2. Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic attack at positions ortho or para to existing substituents.
  3. Condensation Reactions: The oxazole nitrogen can engage in condensation with aldehydes or ketones to form more complex structures.

Technical Details

The reactivity of this compound is influenced by electronic effects from the chlorobenzothiophene group, which can stabilize intermediates during these reactions.

Mechanism of Action

Process

The mechanism of action for 2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one is not fully elucidated but is believed to involve:

  1. Target Interaction: The compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways.
  2. Inhibition Mechanism: It may act as an inhibitor for certain kinases or enzymes, affecting downstream signaling pathways critical for cell proliferation and survival.

Data

Research indicates that similar compounds exhibit activity against various targets involved in cancer and neurodegenerative diseases, suggesting potential applications for this compound in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Varies based on solvent; typically soluble in organic solvents like dimethyl sulfoxide (DMSO).
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers.

Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide further insights into thermal stability and decomposition patterns.

Applications

Scientific Uses

2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one shows promise in several research areas:

  1. Medicinal Chemistry: Potential development as an anti-cancer agent due to its ability to inhibit specific protein kinases.
  2. Neuroscience Research: Investigated for neuroprotective effects in models of neurodegenerative diseases.
  3. Pharmaceutical Development: May serve as a lead compound for designing new therapeutics targeting spinal muscular atrophy and other conditions.
Introduction to Oxazolo[5,4-D]Pyrimidine Derivatives in Medicinal Chemistry

Structural Significance of the Oxazolo[5,4-D]Pyrimidine Core in Drug Design

The oxazolo[5,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural mimicry of purine nucleobases. This core comprises a fused bicyclic structure featuring oxygen and nitrogen atoms at strategic positions, enabling diverse non-covalent interactions with biological targets. Its planar configuration facilitates π-π stacking within hydrophobic enzyme pockets, while nitrogen atoms (N1, N3) serve as hydrogen bond acceptors, critical for adenosine triphosphate (ATP)-competitive binding in kinase domains [5] [8]. This scaffold’s bioisosteric equivalence to endogenous purines allows it to disrupt nucleotide-dependent processes, positioning it as a versatile platform for antimetabolite therapies targeting aberrant cell proliferation [2] [6].

Table 1: Key Physicochemical Properties of Oxazolo[5,4-d]Pyrimidine Core

PropertyValue/RoleBiological Consequence
Ring PlanarityNear-perfect planarityFacilitates DNA intercalation and kinase binding
H-Bond Acceptors3-4 sites (N1, N3, O)Target recognition in catalytic pockets
LogP Range1.5-3.5 (modifiable via substituents)Balances membrane permeability and solubility
Molecular WeightLow base (~160 g/mol)Permits derivatization without excessive bulk

Modifications at the C2 and C7 positions profoundly influence target selectivity and potency. For instance, hydrophobic aryl groups at C2 enhance stacking interactions in tyrosine kinase pockets, while aminoalkyl chains at C7 improve water solubility and confer ionic interactions with aspartate/glutamate residues in Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [7] [8]. Crystallographic studies confirm that 7-aminopropyl derivatives induce conformational changes in VEGFR2 analogous to sorafenib, a reference tyrosine kinase inhibitor [2]. The scaffold’s metabolic stability is superior to imidazo-fused analogs due to resistance to cytochrome P450-mediated oxidation at the oxazole oxygen [5] [10].

Table 2: Bioisosteric Comparison: Purine vs. Oxazolo[5,4-d]Pyrimidine

FeaturePurine (Adenine)Oxazolo[5,4-d]PyrimidineAdvantage
Core StructureImidazole + pyrimidineOxazole + pyrimidineEnhanced metabolic stability
N1 pKa~4.2Not protonatableReduced cationic charge at physiological pH
H-Bond Capacity2 donors, 3 acceptors0-1 donors, 3-4 acceptorsTunable polarity via C7 substitution
Electron DensityUniformElectron-deficient oxazole ringImproved π-stacking in ATP sites

Role of Benzothiophene and Halogen Substituents in Bioactivity Modulation

Benzothiophene integration at the C2 position of oxazolo[5,4-d]pyrimidine introduces extended conjugation that enhances affinity for hydrophobic enzyme subpockets. The benzothiophene’s sulfur atom contributes weakly polar interactions, while its fused benzene ring provides van der Waals contacts critical for allosteric inhibition [3] [9]. Crucially, halogen atoms—particularly chlorine at the benzothiophene C3 position—induce profound electronic and steric effects:

  • Electron-Withdrawing Effects: Chlorine’s -I effect increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack in covalent inhibitors or polar interactions in non-covalent binders [3].
  • Steric Occlusion: The chlorine atom’s van der Waals radius (175 pm) optimally fills a 3–5 Å subsite in VEGFR2, displacing water molecules to improve binding entropy [7] [8].
  • Resistance to Oxidative Metabolism: Chlorine impedes CYP450-mediated hydroxylation at C3, prolonging half-life compared to methyl or methoxy analogs [3] [9].

Table 3: Impact of Benzothiophene C3 Substituents on Biological Activity

C3 SubstituentVEGFR2 IC50 (μM)LogPMetabolic Stability (t1/2, min)Key Interactions
H>102.815Minimal
CH33.23.122Hydrophobic packing
Cl0.333.448Halogen bonding with Glu885/Val899
OCH31.72.918H-bond with Asp1046

Synthetic access to 3-halobenzothiophenes relies on regioselective electrophilic cyclizations. Copper-catalyzed halocyclization of 2-alkynylthioanisoles generates 3-chloro or 3-bromobenzothiophenes in ethanol at 60–80°C, though iodination requires milder conditions (25°C, NaI/CuSO4) to prevent dehydration [3] [9]. Alternative routes exploit benzothiophene S-oxides via interrupted Pummerer reactions with phenols or silanes, achieving C3 functionalization under metal-free conditions—a critical advantage for reducing catalyst residues in pharmaceuticals [9].

Historical Development of Heterocyclic Compounds Targeting Neurological and Oncological Pathways

Heterocyclic compounds have dominated targeted therapy development due to their structural diversity and prevalence in biochemical pathways. Nitrogen-based heterocycles (e.g., indoles, purines) constitute ~60% of small-molecule anticancer drugs, leveraging their capacity to inhibit kinases, DNA topoisomerases, and growth factor receptors [4] [6].

Oncological Pathway Targeting:

  • First Generation (1950s–1970s): Natural vinca alkaloids (e.g., vincristine) established tubulin inhibition as a viable antimitotic strategy. Their indolocarbazole cores inspired synthetic heterocycles like midostaurin (2017 approval), an indole-based FLT3 kinase inhibitor for leukemia [6].
  • Kinase Era (2000s–Present): Oxazolo[5,4-d]pyrimidines emerged as purine bioisosteres with improved selectivity. Compound 3g (CC50 = 58.4 μM against HT29 colon cancer) outperformed 5-fluorouracil by inhibiting VEGFR2-mediated angiogenesis, suppressing endothelial tube formation at 10 μM [2] [8]. Docking studies confirm that 2-aryloxazolo[5,4-d]pyrimidines adopt a "U-shaped" conformation in VEGFR2’s back pocket, with C7 amino groups forming salt bridges with Asp1046—mimicking sorafenib’s binding mode [7] [8].

Neurological Pathway Targeting:

  • Cannabinoid Receptor Modulation: Purine derivatives like LY2828360 (Eli Lilly) demonstrated potent cannabinoid CB2 agonism for neuropathic pain. Scaffold hopping to oxazolo[5,4-d]pyrimidine yielded competitive CB2 neutral antagonists (e.g., compound 48, Ki = 15 nM). Unlike agonists, these compounds block constitutive receptor activity without inducing internalization, offering new pathways for inflammatory neurodegeneration treatment [10].

Table 4: Evolution of Key Heterocyclic Anticancer and Neurological Agents

EraRepresentative AgentCore HeterocyclePrimary TargetClinical Impact
1960sVincristineIndoleTubulinHodgkin’s lymphoma remission
1980s5-FluorouracilPyrimidineThymidylate synthaseColorectal cancer survival improvement
2000sImatinibPyridopyrimidineBCR-ABL kinaseFirst-line chronic myeloid leukemia therapy
2010sTivozanibQuinolineVEGFR1/2/3Renal cell carcinoma tolerance
2020sOxazolo[5,4-d]pyrimidine 3hOxazole-pyrimidineVEGFR2/EGFRPotent anti-angiogenic activity in solid tumors
2020sOxazolo[5,4-d]pyrimidine 48Oxazole-pyrimidineCB2 receptorNeutral antagonist for neuroinflammation

The convergence of scaffold hopping and structure-based design accelerated oxazolo[5,4-d]pyrimidine optimization. For instance, replacing purine’s N7 with oxygen in oxazolo[5,4-d]pyrimidine reduced off-target binding to adenosine receptors while retaining nanomolar affinity for VEGFR2 and CB2 [5] [10]. Contemporary research focuses on polypharmacology, designing single molecules to concurrently inhibit oncogenic kinases (e.g., VEGFR2, EGFR) and modulate neurological receptors (e.g., CB2), addressing tumor microenvironment crosstalk [8] [10].

Properties

CAS Number

937600-48-1

Product Name

2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one

IUPAC Name

2-(3-chloro-1-benzothiophen-2-yl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one

Molecular Formula

C13H6ClN3O2S

Molecular Weight

303.72

InChI

InChI=1S/C13H6ClN3O2S/c14-8-6-3-1-2-4-7(6)20-10(8)13-17-9-11(18)15-5-16-12(9)19-13/h1-5H,(H,15,16,18)

InChI Key

PEDHHUOPEQOTCY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NC4=C(O3)N=CNC4=O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.